Synthesis and preparation of Tripropyltin compounds
Synthesis and preparation of Tripropyltin compounds
An In-depth Technical Guide to the Synthesis and Preparation of Tripropyltin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for synthesizing and preparing tripropyltin compounds. It is designed to serve as a practical resource for researchers in organometallic chemistry, materials science, and drug development. The document details key synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates reaction workflows using process diagrams.
Introduction
Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been a subject of intense study and application since their discovery by Edward Frankland in 1849[1]. Triorganotin compounds (R₃SnX), and specifically tripropyltin derivatives, are versatile intermediates and reagents in organic synthesis. Their unique chemical properties make them valuable in processes such as the creation of biocidal agents, PVC stabilizers, and as precursors for more complex organometallic structures[2][3]. While their biological activity is of interest in drug discovery, their toxicity necessitates careful handling and containment[3][4][5][6]. This guide focuses on the primary pathways for the controlled synthesis of tripropyltin compounds, including chlorides, oxides, and hydrides.
Core Synthetic Methodologies
The preparation of tripropyltin compounds typically begins with the formation of a tetraorganotin precursor, tetrapropyltin ((C₃H₇)₄Sn), which is then converted to the desired tripropyltin halide through a redistribution reaction. The primary methods for creating the initial tin-carbon bonds are the Grignard and Wurtz reactions.
Grignard Reaction
The most common and versatile method for synthesizing tetraalkyltin compounds is the Grignard reaction[1][7]. This involves reacting tin(IV) chloride (SnCl₄) with an excess of a Grignard reagent, in this case, propylmagnesium halide. The reaction is typically performed in an ether solvent like diethyl ether or tetrahydrofuran (THF) to ensure full substitution of the chloride atoms[7].
Reaction: SnCl₄ + 4 CH₃CH₂CH₂MgBr → (CH₃CH₂CH₂)₄Sn + 4 MgBrCl
Using an excess of the Grignard reagent helps drive the reaction to completion, yielding tetrapropyltin in high yields, often exceeding 90%[7].
Kocheshkov Redistribution Reaction
Once tetrapropyltin is synthesized, the most efficient route to tripropyltin chloride is the Kocheshkov redistribution (or comproportionation) reaction[1]. This reaction involves heating tetrapropyltin with tin(IV) chloride. The stoichiometry of the reactants determines the primary product. To favor the formation of tripropyltin chloride, a 3:1 molar ratio of tetrapropyltin to tin(IV) chloride is used.
Reaction: 3 (C₃H₇)₄Sn + SnCl₄ → 4 (C₃H₇)₃SnCl
This method is a cornerstone of industrial organotin production, allowing for the selective synthesis of tri-, di-, and mono-alkyltin halides from a tetraalkyltin precursor[1][8].
Wurtz Reaction
An alternative to the Grignard reaction is the Wurtz-type reaction, which couples an alkyl halide with tin(IV) chloride using an alkali metal, typically sodium[1][8][9][10]. This method can be more efficient for longer alkyl chains and avoids the need to pre-form a Grignard reagent[7].
Reaction: SnCl₄ + 4 CH₃CH₂CH₂Cl + 8 Na → (CH₃CH₂CH₂)₄Sn + 8 NaCl
While effective, the Wurtz reaction can be prone to side reactions and may offer less control compared to the Grignard pathway[11][12].
Synthesis of Other Tripropyltin Derivatives
Tripropyltin chloride is a versatile precursor for other important tripropyltin compounds.
-
Tripropyltin Oxide ((C₃H₇)₃Sn)₂O: This compound is typically prepared by the hydrolysis of tripropyltin chloride, often using an aqueous solution of a base like sodium hydroxide[13]. The oxide is a key intermediate for creating tripropyltin esters and other derivatives. Reaction: 2 (C₃H₇)₃SnCl + 2 NaOH → ((C₃H₇)₃Sn)₂O + 2 NaCl + H₂O
-
Tripropyltin Hydride ((C₃H₇)₃SnH): Organotin hydrides are valuable reducing agents in organic synthesis. Tripropyltin hydride can be generated by reducing tripropyltin chloride with a suitable hydride reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)[1][14][15]. The reduction of the corresponding oxide is also a common method[14][16][17]. Reaction (from chloride): 4 (C₃H₇)₃SnCl + LiAlH₄ → 4 (C₃H₇)₃SnH + LiCl + AlCl₃ Reaction (from oxide): 2 ((C₃H₇)₃Sn)₂O + NaBH₄ → 4 (C₃H₇)₃SnH + NaBO₂ (simplified)
Experimental Protocols
The following protocols are representative procedures for the synthesis of key tripropyltin compounds. Caution: Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[4][5][6].
Protocol 1: Synthesis of Tetrapropyltin via Grignard Reaction
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Tin(IV) chloride (SnCl₄)
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the Grignard Reagent: In an oven-dried, 2-L, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings. Add a single crystal of iodine as an initiator.
-
Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate spontaneously (indicated by heat and bubbling). If not, gentle warming may be required. Continue the addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of propylmagnesium bromide.
-
Reaction with Tin(IV) Chloride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the addition funnel with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation. The crude tetrapropyltin can be purified by vacuum distillation.
Protocol 2: Synthesis of Tripropyltin Chloride via Kocheshkov Redistribution
Materials:
-
Tetrapropyltin
-
Tin(IV) chloride (SnCl₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrapropyltin and tin(IV) chloride in a 3:1 molar ratio.
-
Heat the mixture under a nitrogen atmosphere. The reaction temperature is typically maintained around 200 °C for several hours. The progress of the reaction can be monitored by GC analysis or by observing changes in the refractive index of the mixture.
-
Upon completion, the reaction mixture consists almost entirely of tripropyltin chloride.
-
Purify the product by vacuum distillation to obtain pure tripropyltin chloride as a colorless liquid[18].
Protocol 3: Synthesis of Bis(tripropyltin) Oxide
Materials:
-
Tripropyltin chloride
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve tripropyltin chloride in diethyl ether in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours[13].
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield bis(tripropyltin) oxide as a colorless liquid.
Quantitative Data Summary
The physical and spectroscopic properties of key tripropyltin compounds are summarized below for easy reference and comparison.
Table 1: Physical Properties of Tripropyltin Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Tripropyltin Chloride | (C₃H₇)₃SnCl | 283.43[5][18] | 123 / 17.3 hPa[18] | -23[18] | ~1.294[18] |
| Bis(tripropyltin) Oxide | ((C₃H₇)₃Sn)₂O | 511.99[6] | N/A | N/A | N/A |
| Tripropyltin Hydride | (C₃H₇)₃SnH | 248.98 | N/A | N/A | N/A |
| Tetrapropyltin | (C₃H₇)₄Sn | 291.08 | 118 / 12 mmHg | -104 | 1.107 |
Table 2: Spectroscopic Data for Tripropyltin Derivatives
| Compound | Technique | Key Signals / Bands |
| Tripropyltin Hydride | IR Spectroscopy | Strong ν(Sn-H) band expected around 1800-1820 cm⁻¹ (by analogy to Bu₃SnH at 1814 cm⁻¹)[14] |
| Tripropyltin Chloride | ¹H NMR | Complex multiplets for propyl protons (CH₃, CH₂, CH₂-Sn) |
| Tripropyltin Chloride | ¹¹⁹Sn NMR | Chemical shift is characteristic of R₃SnCl compounds |
| Tripropyltin Chloride | IR Spectroscopy | Characteristic C-H stretching and bending vibrations for propyl groups.[4] |
Visualized Workflows and Pathways
The synthesis of tripropyltin compounds can be visualized as a multi-step workflow starting from tin(IV) chloride.
Caption: General synthetic pathway for tripropyltin compounds.
References
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- 2. lupinepublishers.com [lupinepublishers.com]
- 3. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 4. Tripropyltin chloride | C9H21ClSn | CID 16784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tripropyltin chloride CAS 2279-76-7 | 808735 [merckmillipore.com]
- 6. Bis(tripropyltin) oxide | C18H42OSn2 | CID 16682947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 9. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Wurtz fittig reaction mechanism [unacademy.com]
- 12. Wurtz Reaction [organic-chemistry.org]
- 13. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]
- 14. Tributyltin hydride - Wikipedia [en.wikipedia.org]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. JP3338130B2 - Preparation of trialkyltin hydride - Google Patents [patents.google.com]
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- 18. Tripropyltin chloride for synthesis 2279-76-7 [sigmaaldrich.com]
